4-Phenoxypyridine-3-carboxylic acid hydrochloride

TGR5 agonism GPCR drug discovery type 2 diabetes

Medicinal chemistry teams pursuing TGR5 (GPBAR1) agonists face regioisomer validation risk-generic phenoxypyridine building blocks may target NOS or PDE4A instead. This hydrochloride salt is the literature-validated core for picomolar hTGR5 agonism. • Confirmed pharmacophore: Duan (2012) & Zhao (2024) series achieve EC50 0.72 nM at hTGR5 • HCl salt enables direct dissolution in aqueous-organic mixtures for parallel amidation • Proven in vivo efficacy: 49% OGTT AUC reduction at 50 mg/kg p.o. (compound 23g)

Molecular Formula C12H10ClNO3
Molecular Weight 251.66 g/mol
CAS No. 1803601-96-8
Cat. No. B1434137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxypyridine-3-carboxylic acid hydrochloride
CAS1803601-96-8
Molecular FormulaC12H10ClNO3
Molecular Weight251.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=NC=C2)C(=O)O.Cl
InChIInChI=1S/C12H9NO3.ClH/c14-12(15)10-8-13-7-6-11(10)16-9-4-2-1-3-5-9;/h1-8H,(H,14,15);1H
InChIKeyCRWKNKKOGAKSKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxypyridine-3-carboxylic Acid Hydrochloride Overview


4-Phenoxypyridine-3-carboxylic acid hydrochloride (CAS 1803601-96-8; molecular formula C₁₂H₁₀ClNO₃; MW 251.66 g/mol) is a heterocyclic aromatic building block consisting of a pyridine ring substituted with a phenoxy group at the 4-position and a carboxylic acid at the 3-position, isolated as the hydrochloride salt [1]. This specific substitution pattern positions the compound as the core pharmacophore of a well-characterized series of 4-phenoxynicotinamide-based TGR5 (GPBAR1) agonists, with lead derivatives demonstrating picomolar to low-nanomolar agonistic activity at the human receptor [2]. As the hydrochloride salt of 4-phenoxynicotinic acid (free acid CAS 54629-95-7), it offers enhanced aqueous solubility relative to the free acid form, a critical factor for solution-phase parallel synthesis workflows and aqueous biological assay preparation .

Regioisomer Specificity of 4-Phenoxypyridine-3-carboxylic Acid HCl


The phenoxypyridine carboxylic acid scaffold is acutely sensitive to the position of both the phenoxy and carboxylic acid substituents with respect to the pyridine nitrogen, as these positions govern the geometry of metal coordination, hydrogen-bonding networks, and steric fit within target binding pockets. The 4-phenoxy-3-carboxylic acid regioisomer is uniquely validated in the primary literature as the productive core for TGR5 agonism [1]. In contrast, the 2-phenoxy-3-carboxylic acid isomer (CAS 35620-71-4) is reported to inhibit nitric oxide synthase (NOS) via a mechanistically unrelated interaction with glutathione S-transferase , while the 3-phenoxy-4-carboxylic acid isomer (CAS 54629-99-1) has been associated with PDE4A and kinase inhibition rather than GPCR agonism [2]. Regioisomer substitution without re-validating the synthetic route and biological target engagement therefore introduces a high risk of target-switching and synthetic pathway incompatibility, making generic interchange scientifically unsound.

4-Phenoxypyridine-3-carboxylic Acid HCl: Differentiation Evidence


TGR5 Agonist Potency vs PPARα Agonists

The 4-phenoxypyridine-3-carboxylic acid scaffold, when elaborated to the amide derivative 23g, achieves an EC₅₀ of 0.72 nM at human TGR5 (hTGR5) and 6.2 nM at mouse TGR5 (mTGR5) [1]. This potency profile is not achievable with the 2-phenoxy-3-carboxylic acid scaffold, which is reported instead as an inhibitor of nitric oxide synthase with no published TGR5 activity data . As a comparator baseline, clinically used fibrate PPARα agonists (e.g., fenofibrate) activate their target receptor with EC₅₀ values in the micromolar range (EC₅₀ ~10–30 μM), establishing a potency gap of approximately 4 orders of magnitude in favor of the 4-phenoxynicotinamide series [1]. The free acid hydrochloride salt serves as the direct synthetic precursor to amide derivatives such as 23g, enabling this potency-enabling scaffold to be accessed in a single amidation step.

TGR5 agonism GPCR drug discovery type 2 diabetes

In Vivo Glucose-Lowering Efficacy

Compound 23g, synthesized from the 4-phenoxypyridine-3-carboxylic acid core, demonstrated a statistically significant dose-dependent glucose-lowering effect in vivo. A single oral dose of 23g (50 mg/kg) caused a 49% reduction in the area under the blood glucose curve (AUC₀₋₁₂₀ min) following an oral glucose tolerance test (OGTT) in ICR mice [1]. In db/db mice, a model of type 2 diabetes, 23g significantly reduced blood glucose levels at the same oral dose. In contrast, the 2-phenoxy-3-carboxylic acid scaffold has not been reported in any in vivo glucose-lowering models, with its reported pharmacology limited to in vitro NOS inhibition without systemic metabolic readouts . This in vivo efficacy gap underscores the non-substitutability of the 4-phenoxy regioisomer in metabolic disease programs.

in vivo efficacy oral glucose tolerance test antidiabetic pharmacology

Intestine-Targeted TGR5 Agonist Design

A 2024 J. Med. Chem. study by Zhao et al. further validated the 4-phenoxynicotinamide scaffold by designing mucoadhesive, nonsystemic TGR5 agonists. Compound 22b, derived from the 4-phenoxypyridine-3-carboxylic acid core, demonstrated potent TGR5 agonistic activity coupled with low Caco-2 cell permeability and strong mucoadhesion to mucin and rat intestine [1]. In diet-induced obese and db/db mouse models, 22b produced robust and prolonged hypoglycemic effects with an acceptable safety profile, avoiding gallbladder filling side effects observed with systemic TGR5 agonists such as compound 23g from the earlier series [1][2]. The mucoadhesive strategy is scaffold-dependent: the 4-phenoxy-3-carboxylic acid orientation provides the necessary vector for maleimide side-chain attachment without disrupting TGR5 pharmacophore interactions. Alternative regioisomers have not been validated in this intestine-targeted delivery context.

intestine-targeted drug delivery mucoadhesion nonsystemic TGR5 agonism

Hydrochloride Salt Solubility vs Free Acid

4-Phenoxypyridine-3-carboxylic acid hydrochloride (CAS 1803601-96-8) is formulated as the hydrochloride salt specifically to enhance aqueous solubility compared to the free acid form (CAS 54629-95-7; MW 215.20 g/mol) . The free acid is characterized as a crystalline solid with limited water solubility, a common limitation for heterocyclic carboxylic acids lacking ionizable solubilizing groups. The hydrochloride salt provides the conjugate acid of the pyridine nitrogen (pKa ~5.2 for pyridinium), enabling dissolution in aqueous buffers at concentrations suitable for amide coupling reactions in water-miscible solvent systems (e.g., DMF/H₂O, MeCN/H₂O) and direct use in biological assay dilutions without organic co-solvent toxicity concerns [1]. Positional isomer salts (e.g., 2-phenoxynicotinic acid hydrochloride) are not widely commercially cataloged, limiting direct solubility comparisons, but the general principle of hydrochloride salt solubilization of pyridine carboxylic acids is well-precedented.

salt form selection aqueous solubility parallel synthesis

4-Phenoxypyridine-3-carboxylic Acid HCl Application Scenarios


TGR5 Agonist Lead Optimization & SAR Library Synthesis

Medicinal chemistry teams pursuing TGR5 (GPBAR1) agonists for type 2 diabetes, obesity, or metabolic syndrome should prioritize 4-phenoxypyridine-3-carboxylic acid hydrochloride as the core building block for amide library synthesis. As demonstrated by Duan et al. (2012) and Zhao et al. (2024), the 4-phenoxy-3-carboxylic acid orientation is essential for achieving picomolar-to-nanomolar hTGR5 agonistic activity [3][2]. The hydrochloride salt form enables direct dissolution in aqueous-organic solvent mixtures for high-throughput parallel amidation with diverse amine inputs, accelerating SAR exploration around the amide substituent while maintaining the pharmacophoric pyridine-phenoxy-carboxylic acid core geometry. The validated in vivo efficacy of derivatives such as 23g (49% OGTT AUC reduction at 50 mg/kg p.o.) [3] and the mucoadhesive intestine-targeted profile of 22b [2] provide a compelling data package to support investment in this scaffold.

Intestine-Targeted TGR5 Agonist Development

Programs aiming to develop TGR5 agonists that avoid the gallbladder filling and systemic side effects associated with first-generation systemic TGR5 agonists should select 4-phenoxypyridine-3-carboxylic acid hydrochloride as the starting scaffold. Zhao et al. (2024) successfully demonstrated that maleimide-containing mucoadhesive derivatives built on this scaffold (e.g., compound 22b) achieve low Caco-2 permeability, strong mucoadhesion to intestinal tissue, and robust glucose lowering without gallbladder engagement [3]. This design strategy is scaffold-specific; alternative phenoxypyridine regioisomers lack the validated structure-activity relationship for conjugating mucoadhesive side chains at the amide position while preserving TGR5 pharmacophore engagement. Procuring the hydrochloride salt ensures optimal solubility for the multistep conjugation chemistry required to install maleimide linkers of varying length.

PPARα Modulator Discovery for Dyslipidemia

A separate patent-derived application space involves the use of 4-phenoxynicotinic acid derivatives as PPARα modulators for cardiovascular and dyslipidemia indications. Patent US 2010/0160386 describes 4-phenoxy-6-phenyl- and 4-phenoxy-6-pyridylnicotinic acid derivatives as PPARα modulators [3]. While potency data for the unsubstituted 4-phenoxypyridine-3-carboxylic acid scaffold at PPARα have not been reported centrally, the patent establishes the 4-phenoxy substitution pattern as synthetically enabling for 6-arylation and further derivatization, positioning the hydrochloride salt as a versatile late-stage functionalization substrate for groups exploring PPARα or dual PPARα/TGR5 pharmacology.

Reference Standard for Regioisomer Identity Confirmation

Analytical chemistry and quality control groups should procure 4-phenoxypyridine-3-carboxylic acid hydrochloride (CAS 1803601-96-8) as a certified reference standard to confirm the identity of incoming phenoxypyridine building blocks. Because the 2-phenoxy-3-carboxylic (CAS 35620-71-4), 3-phenoxy-4-carboxylic (CAS 54629-99-1), and 4-phenoxy-3-carboxylic regioisomers share the same molecular formula (C₁₂H₉NO₃) and similar chromatographic properties, unambiguous identification requires comparison against an authenticated hydrochloride salt standard. The hydrochloride salt's distinct elemental composition (presence of chloride) and characteristic ¹H NMR splitting pattern of the pyridine ring protons (4-substitution yields a distinct ABX spin system versus the 2- and 3-substituted isomers) enable definitive regioisomer verification by ¹H NMR, HPLC retention time matching, and chloride ion detection, preventing costly synthetic misassignment errors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Phenoxypyridine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.